

An In-depth Technical Guide to (R)-(-)-1-Cyclohexylethylamine: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(-)-1-Cyclohexylethylamine

Cat. No.: B1589246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Overview and Chemical Identity

(R)-(-)-1-Cyclohexylethylamine is a chiral amine of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility stems primarily from its stereochemically defined structure, which makes it an invaluable tool for the separation of racemic mixtures and as a foundational building block for the synthesis of complex, enantiomerically pure molecules.^{[1][2]} This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its application, and essential safety information.

Identifier	Value
Chemical Name	(R)-(-)-1-Cyclohexylethylamine
Synonyms	(R)-(-)- α -Methylcyclohexanemethylamine, (R)-(-)-(1-Aminoethyl)cyclohexane
Molecular Formula	C ₈ H ₁₇ N ^[3]
Molecular Weight	127.23 g/mol ^[3]
CAS Number	5913-13-3 ^[3]
EC Number	227-634-2 ^[3]
Beilstein/REAXYS	2935070 ^[3]
PubChem CID	10997046 ^[4]

Physicochemical Properties

(R)-(-)-1-Cyclohexylethylamine is a colorless to nearly colorless liquid with a characteristic amine-like odor.^[1] It is sensitive to air and hygroscopic, necessitating proper storage under an inert atmosphere.^[5] Below is a summary of its key physicochemical properties.

Property	Value	Source(s)
Appearance	Colorless to almost colorless clear liquid	[1]
Melting Point	-15°C (estimate)	[6]
Boiling Point	177-178 °C (lit.)	[3] [6]
Density	0.866 g/mL at 20 °C (lit.)	[3]
Refractive Index (n ²⁰ /D)	1.463	[7]
Specific Rotation ([α] ²⁰ /D)	-3.8° to -4° (neat)	[3]
pKa	10.89 ± 0.29 (Predicted)	[1]
Flash Point	52 °C (125.6 °F) - closed cup	[3]
Solubility	Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane. Insoluble in water.	[1] [6]

Spectroscopic Profile

Spectroscopic analysis is crucial for the verification of the identity and purity of **(R)-(-)-1-Cyclohexylethylamine**. Below are the characteristic spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.7-2.9	m	1H	CH-NH ₂
~1.6-1.8	m	5H	Cyclohexyl CH
~1.0-1.3	m	6H	Cyclohexyl CH ₂
~1.05	d	3H	CH ₃
~1.2	br s	2H	NH ₂

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms.

Chemical Shift (δ) ppm	Assignment
~52	CH-NH ₂
~45	Cyclohexyl CH
~29-30	Cyclohexyl CH ₂
~26	Cyclohexyl CH ₂
~23	CH ₃

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups.

Frequency (cm ⁻¹)	Bond	Functional Group
~3300-3500	N-H stretch	Primary Amine (doublet)
~2850-2950	C-H stretch	Alkane
~1600	N-H bend	Primary Amine
~1450	C-H bend	Alkane

Chemical Reactivity and Stability

The chemical behavior of **(R)-(-)-1-Cyclohexylethylamine** is dominated by the primary amine functionality, which imparts basic properties. It readily reacts with acids to form ammonium salts. This reactivity is the cornerstone of its application as a chiral resolving agent.

The amine can also participate in a variety of other reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. For instance, it reacts with benzaldehyde to form benzylidene(1-cyclohexylethyl)amine.^[6]

Stability and Incompatibilities: **(R)-(-)-1-Cyclohexylethylamine** is stable under normal conditions. However, it is incompatible with strong oxidizing agents. Due to its air and moisture sensitivity, it should be stored under a dry, inert atmosphere, such as nitrogen.

Applications in Asymmetric Synthesis Chiral Resolving Agent

The most prominent application of **(R)-(-)-1-Cyclohexylethylamine** is in the resolution of racemic mixtures, particularly carboxylic acids.

Mechanism of Resolution: The process relies on the formation of diastereomeric salts. The chiral amine, being a single enantiomer (R), reacts with a racemic mixture of a carboxylic acid ((R)-acid and (S)-acid) to form two diastereomeric salts: [(R)-amine:(R)-acid] and [(R)-amine:(S)-acid]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution,

leaving the more soluble one behind. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Figure 1. Mechanism of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol provides a general framework for the resolution of a racemic carboxylic acid, using ibuprofen as an example.

Materials:

- Racemic ibuprofen
- **(R)-(-)-1-Cyclohexylethylamine**
- Methanol
- Diethyl ether
- 2M Hydrochloric acid
- Anhydrous magnesium sulfate
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- Salt Formation:
 - In an Erlenmeyer flask, dissolve racemic ibuprofen (1 equivalent) in a minimal amount of warm methanol.
 - In a separate container, dissolve **(R)-(-)-1-Cyclohexylethylamine** (0.5-1.0 equivalent) in methanol.
 - Slowly add the amine solution to the ibuprofen solution with stirring.

- Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Isolation of the Diastereomeric Salt:
 - Collect the precipitated crystals by vacuum filtration.
 - Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
 - The filtrate contains the more soluble diastereomeric salt.
- Liberation of the Enantiomerically Enriched Ibuprofen:
 - Suspend the collected crystals in water and add 2M hydrochloric acid until the solution is acidic (test with pH paper).
 - Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).
 - Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield one enantiomer of ibuprofen.
- Isolation of the Other Enantiomer:
 - Treat the filtrate from step 2 with 2M hydrochloric acid.
 - Follow the same extraction procedure as in step 3 to isolate the other enantiomer of ibuprofen.
- Analysis:
 - Determine the optical purity (enantiomeric excess) of each ibuprofen sample using polarimetry or chiral HPLC.

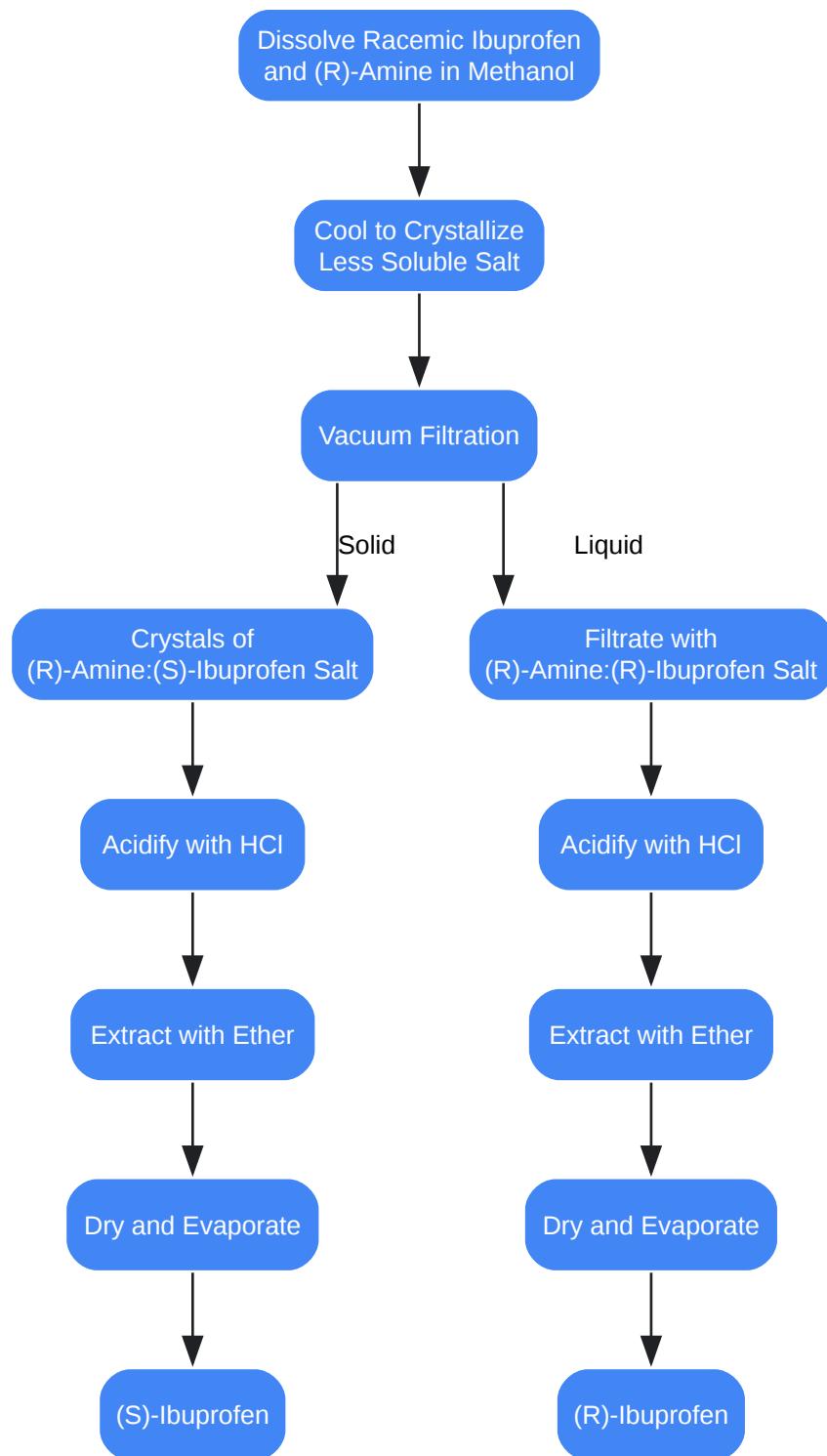
[Click to download full resolution via product page](#)

Figure 2. Workflow for the chiral resolution of ibuprofen.

Chiral Building Block

(R)-(-)-1-Cyclohexylethylamine is also a valuable chiral precursor in the synthesis of more complex molecules. Its primary amine group can be readily functionalized to introduce the chiral cyclohexylethyl moiety into a target structure.

Examples of Applications:

- **Synthesis of Chiral Ligands:** It can be used to prepare chiral ligands for asymmetric catalysis. For example, it can be used to synthesize chiral Schiff base derivatives of calix[5]arenes, which have shown potential in enantioselective recognition of amines.
- **Preparation of Chiral Stationary Phases:** It is used in the preparation of chiral polymethacrylamides. These polymers can be employed as stationary phases in liquid chromatography for the resolution of racemic amides.[6]
- **Pharmaceutical Intermediates:** The amine serves as a key building block in the synthesis of various pharmaceutical compounds, where its stereochemistry is crucial for the biological activity of the final drug molecule.[1]

Safety and Handling

(R)-(-)-1-Cyclohexylethylamine is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Classification:

- Flammable Liquids: Category 3[3]
- Acute Toxicity, Oral: Category 4[3]
- Acute Toxicity, Dermal: Category 4[3]
- Skin Corrosion/Irritation: Category 1B[3]
- Serious Eye Damage/Eye Irritation: Category 1

Hazard Statements:

- H226: Flammable liquid and vapor.[3]

- H302 + H312: Harmful if swallowed or in contact with skin.[3]
- H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures:

- Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from air and moisture.[1]
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. (R)-(-)-1-环己基乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (R)-(-)-1-Cyclohexylethylamine 98 5913-13-3 [sigmaaldrich.com]
- 4. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. (R)-(-)-1-Cyclohexylethylamine CAS#: 5913-13-3 [m.chemicalbook.com]
- 7. (R)-(-)-1-Cyclohexylethylamine | 5913-13-3 | TCI EUROPE N.V. [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(-)-1-Cyclohexylethylamine: Properties and Applications]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1589246#r-1-cyclohexylethylamine-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com